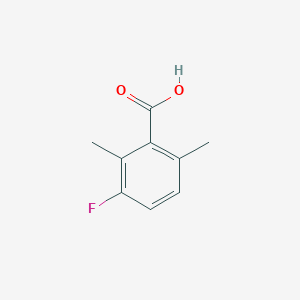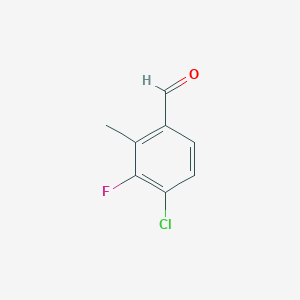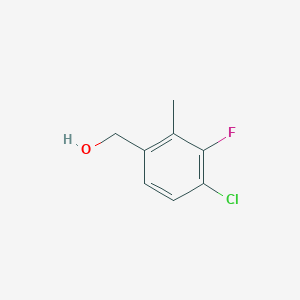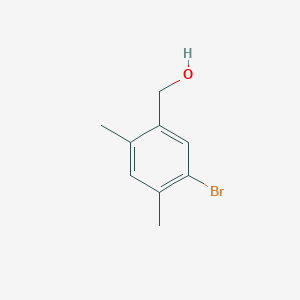![molecular formula C13H7NO3S2 B6359644 5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 62484-70-2](/img/structure/B6359644.png)
5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one, or 5-Methylene-2-thioxo-1,3-thiazole-4-one (5-Methylene-TTO), is a heterocyclic compound that is synthesized through the condensation of a thiosemicarbazide derivative with an aldehyde. It has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-Methylene-TTO has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been used to synthesize new compounds with potential anti-cancer and anti-bacterial properties. In biochemistry, it has been used to study the effects of various hormones and enzymes on cell growth and proliferation. It has also been used to study the effects of various drugs on the body.
Wirkmechanismus
The mechanism of action of 5-Methylene-TTO is not yet fully understood. However, it is believed to interact with various proteins and hormones in the body, which can lead to changes in cell growth and proliferation. It is also believed to have anti-bacterial and anti-cancer properties, although the exact mechanisms are still being studied.
Biochemical and Physiological Effects
5-Methylene-TTO has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to interact with various proteins and hormones, which can lead to changes in cell growth and proliferation. It has also been found to have anti-bacterial and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Methylene-TTO in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it can be difficult to accurately measure the amount of the compound used in experiments, as it is highly volatile. Additionally, the exact mechanism of action is still not fully understood, making it difficult to accurately predict the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-Methylene-TTO. One of the main areas of research is to further investigate the mechanism of action and the effects of the compound on various biochemical and physiological processes. Additionally, further research could be done to explore the potential anti-bacterial and anti-cancer properties of the compound. Additionally, further research could be done to explore the potential applications of the compound in drug development and drug delivery systems. Finally, further research could be done to develop more efficient methods of synthesizing and purifying the compound.
Synthesemethoden
The synthesis of 5-Methylene-TTO is achieved through the condensation of a thiosemicarbazide derivative with an aldehyde. This is typically done by heating the two compounds in an acidic medium at a temperature of around 100°C for several hours. The reaction product is then isolated and purified through column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3S2/c15-11-7(5-10-12(16)14-13(18)19-10)6-17-9-4-2-1-3-8(9)11/h1-6H,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQKYYMMDXMDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395946 |
Source


|
| Record name | AC1MWQA5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62484-70-2 |
Source


|
| Record name | AC1MWQA5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
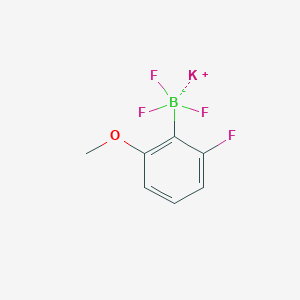
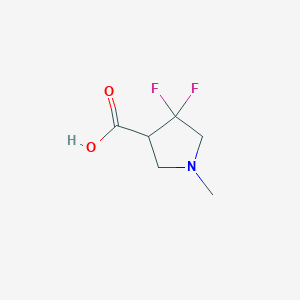
![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)
